Ester de méthyltétrazine-PEG8-NHS

Vue d'ensemble

Description

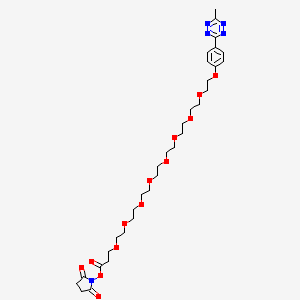

Methyltetrazine-PEG8-NHS ester is a polyethylene glycol (PEG) derivative that contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to react with primary amines and trans-cyclooctenes . The hydrophilic PEG spacer in its structure enhances water solubility and reduces aggregation of labeled proteins .

Applications De Recherche Scientifique

Methyltetrazine-PEG8-NHS ester has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Methyltetrazine-PEG8-NHS ester is a polyethylene glycol (PEG) derivative designed as a PROTAC linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of Methyltetrazine-PEG8-NHS ester involves the formation of a bridge between the E3 ubiquitin ligase and the target protein. This is achieved through the two different ligands present in the PROTAC . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway affected by Methyltetrazine-PEG8-NHS ester is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of the action of Methyltetrazine-PEG8-NHS ester is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing a mechanism for therapeutic intervention.

Action Environment

The action of Methyltetrazine-PEG8-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester with primary amines . Additionally, the hydrophilic PEG spacer can reduce aggregation of labeled proteins stored in solution , potentially enhancing the stability and efficacy of the compound in biological environments.

Analyse Biochimique

Biochemical Properties

Methyltetrazine-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Cellular Effects

Methyltetrazine-PEG8-NHS ester, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The NHS ester in Methyltetrazine-PEG8-NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic conditions to form a covalent bond .

Méthodes De Préparation

The synthesis of Methyltetrazine-PEG8-NHS ester involves the reaction of methyltetrazine with PEG8 and NHS ester. The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . The preparation method for in vivo applications includes dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and consistency.

Analyse Des Réactions Chimiques

Methyltetrazine-PEG8-NHS ester undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctenes, a type of click chemistry reaction

Common reagents used in these reactions include primary amines and trans-cyclooctenes. The major products formed are bioconjugates with covalent bonds between the NHS ester and primary amines or between methyltetrazine and trans-cyclooctenes .

Comparaison Avec Des Composés Similaires

Methyltetrazine-PEG8-NHS ester is unique due to its combination of a methyltetrazine group and a PEG spacer, which enhances water solubility and reduces protein aggregation . Similar compounds include:

Tetrazine-PEG5-NHS ester: Contains a shorter PEG spacer, which may affect solubility and aggregation properties.

Methyltetrazine-NHS ester: Lacks the PEG spacer, resulting in different solubility and aggregation characteristics.

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Another click chemistry reagent with different reactivity and applications.

Methyltetrazine-PEG8-NHS ester stands out due to its optimal balance of reactivity, solubility, and reduced aggregation, making it highly suitable for various bioconjugation and click chemistry applications .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEBYIRKMRTDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

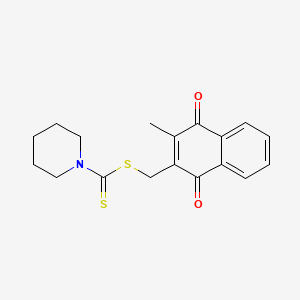

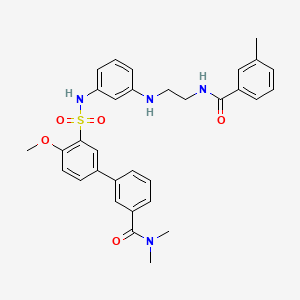

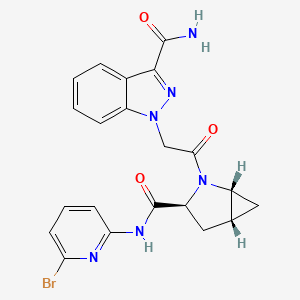

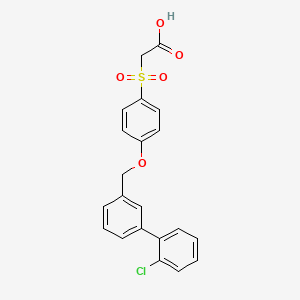

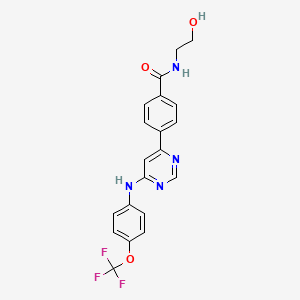

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)